methyl 4-(((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamoyl)benzoate
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Overview
Description
“Methyl 4-(((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamoyl)benzoate” is a chemical compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to a cyclopropyl group and a methyl group . The carbamoyl group is attached to the pyrazole ring via a methylene bridge, and the benzoate moiety is attached to the carbamoyl group .Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
Certain indole derivatives exhibit anti-inflammatory and analgesic effects:
- Compound 42: (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide displayed anti-inflammatory and analgesic activities, along with a low ulcerogenic index .
Antifungal Activity
Indole-containing compounds have been investigated for their antifungal potential:
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a variety of biological targets .
Mode of Action
For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
For example, Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the rate-limiting step of the NAD+ salvage pathway .
Result of Action
Similar compounds have been shown to have potent antileishmanial and antimalarial activities .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can influence the action of a compound .
properties
IUPAC Name |
methyl 4-[(5-cyclopropyl-1-methylpyrazol-3-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-20-15(11-3-4-11)9-14(19-20)10-18-16(21)12-5-7-13(8-6-12)17(22)23-2/h5-9,11H,3-4,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAHUVRWJFJBJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC=C(C=C2)C(=O)OC)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamoyl)benzoate |
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